(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
Overview
Description
(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Biological Activity
Overview
(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a decahydro-1,4-diaza-cyclopentacyclooctene framework, suggests various interactions with biological systems. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H20N2O
- IUPAC Name : this compound
- CAS Number : 1932178-17-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of Precursors : Formation of the bicyclic structure through cyclization reactions.
- Functional Group Modifications : Introduction of functional groups via oxidation or reduction reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. This interaction can modulate several biological pathways, leading to diverse pharmacological effects.
Pharmacological Effects
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains.
- CNS Activity : The compound may influence central nervous system functions, indicating possible neuropharmacological applications.
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Neuropharmacological | Modulation of neurotransmitter systems |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structural features. For instance:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry identified that derivatives of diazabicyclic compounds exhibited significant antimicrobial activity against Gram-positive bacteria.
- Neuropharmacology : Research in Neuroscience Letters indicated that compounds with similar bicyclic structures could enhance GABAergic transmission, suggesting anxiolytic potential.
Comparative Analysis
A comparison with other nitrogen-containing bicyclic compounds highlights the unique properties of this compound:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1,4-Diazabicyclo[2.2.2]octane | Bicyclic | Catalytic properties |
Decahydroquinolines | Bicyclic | Bioactive properties |
(3AS,9aR)-1-(Decahydro-1,4-diaza...) | Bicyclic | Antimicrobial and CNS activity |
Properties
IUPAC Name |
1-[(3aS,9aR)-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-4-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(14)13-8-4-2-3-5-10-11(13)6-7-12-10/h10-12H,2-8H2,1H3/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJJMDDBIXUZQM-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC2C1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCCC[C@@H]2[C@@H]1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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